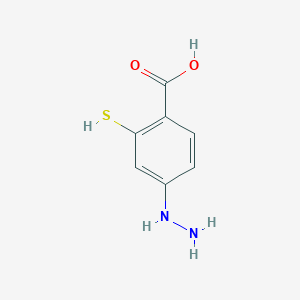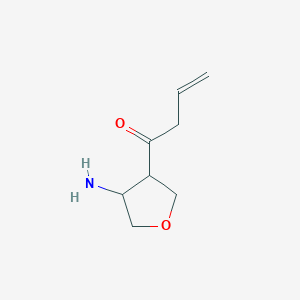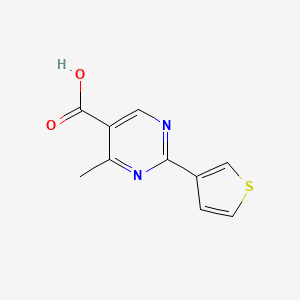
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H4F3NaO3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 30-40°C. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfones and other sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfinic acid sodium salt
- p-Toluenesulfinic acid sodium salt
- Methanesulfinic acid sodium salt
Uniqueness
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trifluoromethoxy group also enhances the compound’s stability and solubility in various solvents .
Properties
Molecular Formula |
C7H4F3NaO3S |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
sodium;2-(trifluoromethoxy)benzenesulfinate |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-3-1-2-4-6(5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI Key |
CRHIIMLRMINFEB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)





![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)




![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)


